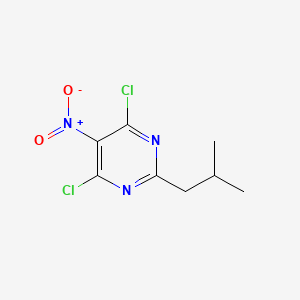![molecular formula C16H28N4O2 B13696804 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole CAS No. 1625680-28-5](/img/structure/B13696804.png)
4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their versatile applications in medicinal chemistry, particularly due to their ability to act as ligands for various receptors and enzymes. This compound features a pyrazole ring substituted with an amino group and a Boc-protected piperidine moiety, making it a valuable scaffold in drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a reaction between enaminones and hydrazines in the presence of a catalyst such as iodine.
Introduction of the Boc-Protected Piperidine: The Boc-protected piperidine can be introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with a Boc-protected piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The Boc-protected piperidine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups to the piperidine moiety.
Aplicaciones Científicas De Investigación
4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a ligand for studying receptor-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole involves its interaction with molecular targets such as enzymes and receptors. The amino group and the Boc-protected piperidine moiety allow the compound to form hydrogen bonds and other interactions with the active sites of these targets, thereby modulating their activity . The specific pathways involved depend on the particular target being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-(1-Boc-4-piperidyl)pyrazole: Similar structure but with different substituents on the pyrazole ring.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid ester group instead of the piperidine moiety.
Uniqueness
4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole is unique due to its specific combination of a pyrazole ring, an amino group, and a Boc-protected piperidine moiety. This combination provides a versatile scaffold for drug discovery and development, allowing for the exploration of various biological activities and interactions with molecular targets.
Propiedades
Número CAS |
1625680-28-5 |
|---|---|
Fórmula molecular |
C16H28N4O2 |
Peso molecular |
308.42 g/mol |
Nombre IUPAC |
tert-butyl 4-[3-(4-aminopyrazol-1-yl)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H28N4O2/c1-16(2,3)22-15(21)19-9-6-13(7-10-19)5-4-8-20-12-14(17)11-18-20/h11-13H,4-10,17H2,1-3H3 |
Clave InChI |
PHJJKZYYFFHOKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CCCN2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



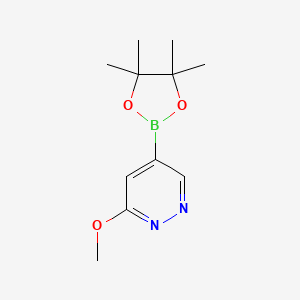




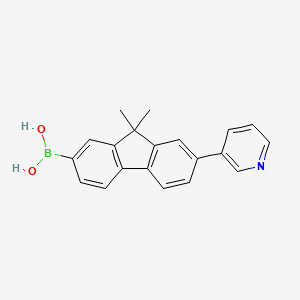
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)

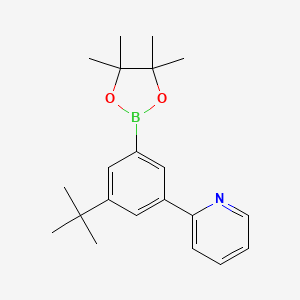
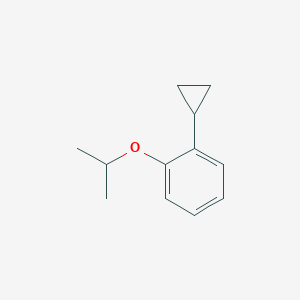

![2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13696799.png)
